molecular formula C20H14N2O2S2 B11515589 2-((2-Oxo-2-(2-thienyl)ethyl)thio)-3-phenyl-4(3H)-quinazolinone

2-((2-Oxo-2-(2-thienyl)ethyl)thio)-3-phenyl-4(3H)-quinazolinone

Cat. No.: B11515589
M. Wt: 378.5 g/mol
InChI Key: HEFUJQHRCPIAHZ-UHFFFAOYSA-N
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Description

2-((2-Oxo-2-(2-thienyl)ethyl)thio)-3-phenyl-4(3H)-quinazolinone is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Oxo-2-(2-thienyl)ethyl)thio)-3-phenyl-4(3H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-mercaptoquinazolinone with 2-oxo-2-(2-thienyl)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-((2-Oxo-2-(2-thienyl)ethyl)thio)-3-phenyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioether linkage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The exact mechanism of action of 2-((2-Oxo-2-(2-thienyl)ethyl)thio)-3-phenyl-4(3H)-quinazolinone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites or allosteric sites, thereby influencing the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Oxo-2-(2-thienyl)ethyl)thio)-4(3H)-quinazolinone
  • 2-((2-Oxo-2-(2-thienyl)ethyl)thio)-3-methyl-4(3H)-quinazolinone
  • 2-((2-Oxo-2-(2-thienyl)ethyl)thio)-3-ethyl-4(3H)-quinazolinone

Uniqueness

2-((2-Oxo-2-(2-thienyl)ethyl)thio)-3-phenyl-4(3H)-quinazolinone is unique due to the presence of the phenyl group, which can influence its biological activity and chemical reactivity. The phenyl group can enhance the compound’s ability to interact with hydrophobic pockets in target molecules, potentially increasing its efficacy as a therapeutic agent.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H14N2O2S2

Molecular Weight

378.5 g/mol

IUPAC Name

2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-3-phenylquinazolin-4-one

InChI

InChI=1S/C20H14N2O2S2/c23-17(18-11-6-12-25-18)13-26-20-21-16-10-5-4-9-15(16)19(24)22(20)14-7-2-1-3-8-14/h1-12H,13H2

InChI Key

HEFUJQHRCPIAHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CS4

Origin of Product

United States

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